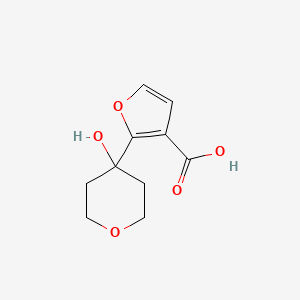![molecular formula C14H19NO2 B2825234 2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine CAS No. 2195811-46-0](/img/structure/B2825234.png)
2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” is a related compound . It has a molecular weight of 214.26 and is stored at 4 degrees Celsius . It is a powder form .
Molecular Structure Analysis
The InChI code for “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” is 1S/C11H18O4/c1-14-11(6-9(12)13)7-10(8-11)2-4-15-5-3-10/h2-8H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
The related compound “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” has a molecular weight of 214.26 . It is a powder and is stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Research on the synthesis of heterocyclic compounds often involves the use of pyridine derivatives as key intermediates or reactants. For example, the work by H. A. A. El-Nabi demonstrates the synthesis of azepine derivatives and other heterocycles from 1-aryl-5-methoxypyrrolones, showcasing the versatility of pyridine derivatives in forming complex heterocyclic structures (El-Nabi, 2002).
Tautomerism Studies
The study of tautomeric forms of pyridine-based compounds provides insights into their chemical properties and potential applications in drug design. P. Šimůnek et al. explored the tautomerism of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, revealing the impact of solvent on tautomeric equilibrium (Šimůnek et al., 2017).
Novel Synthetic Methodologies
Innovative synthetic methodologies utilizing pyridine derivatives enable the creation of novel spiro and fused ring systems. Thanh‐Truc Huynh and colleagues reported a one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the efficiency of new reactions involving pyridine derivatives (Huynh et al., 2017).
Antimicrobial Activity
Pyridine derivatives are also explored for their antimicrobial properties. For instance, a study on the synthesis and evaluation of novel quinoline derivatives for antibacterial activity against respiratory pathogens indicates the potential of pyridine structures in developing new antimicrobial agents (Odagiri et al., 2013).
Photophysical Studies
The photophysical properties of pyridine derivatives, such as intramolecular charge transfer and proton transfer, are of interest for applications in materials science and sensor development. S. Behera and colleagues' investigation into the photophysics of imidazo-[4,5-c]pyridine derivatives underscores the utility of pyridine-based compounds in understanding fundamental photophysical processes (Behera et al., 2015).
Environmental Applications
The degradation of pyridine in environmental contexts, such as drinking water treatment, is another area of application. Research on the use of dielectric barrier discharge for the degradation of pyridine highlights the relevance of pyridine derivatives in environmental science (Li et al., 2017).
Safety and Hazards
The safety information for “2-({2-methoxy-7-oxaspiro[3.5]nonan-2-yl}acetic acid” indicates that it has the GHS07 pictogram and the signal word is warning . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-(7-oxaspiro[3.5]nonan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-6-15-13(3-1)17-11-12-9-14(10-12)4-7-16-8-5-14/h1-3,6,12H,4-5,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMLAPLHQODZQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)COC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2825152.png)
![1-(Chloromethyl)-3-[(2-fluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2825154.png)

![2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide](/img/structure/B2825156.png)
![(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one](/img/structure/B2825157.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2825158.png)

![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid](/img/structure/B2825161.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)

![(2Z)-2-[(4-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2825167.png)
![2-Chloro-N-[2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]acetamide](/img/structure/B2825169.png)

![Ethyl 5-(cyclohexanecarbonylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2825172.png)
